molecular formula C32H42O9 B3015658 [(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-16,18-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate CAS No. 117842-14-5

[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-16,18-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate

Cat. No. B3015658
CAS RN: 117842-14-5
M. Wt: 570.679
InChI Key: SAEWWOQZFBDINP-OEVXTBOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-16,18-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate is a useful research compound. Its molecular formula is C32H42O9 and its molecular weight is 570.679. The purity is usually 95%.
BenchChem offers high-quality [(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-16,18-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-16,18-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Stereochemistry

  • This compound has been explored in the context of stereoselective synthesis, particularly in the formation of complex cyclic structures. One study demonstrated its use in the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane derivatives, which are important for constructing complex sugar-like molecules. This research highlights its role in asymmetric synthesis and its potential in creating bioactive compounds (Gerber & Vogel, 2001).

Chemical Transformations and Derivatives

  • The compound's chemistry includes transformations leading to novel structures with potential biological activities. For example, one study explored its use in the formation of novel carbasugar derivatives through enzymatic synthesis, which is crucial for the development of new pharmaceuticals (Gümüş & Tanyeli, 2010).

Potential in Drug Synthesis

  • Its derivatives have been studied for their potential in synthesizing complex drug molecules. Research on similar compounds has led to the synthesis of structurally diverse molecules with potential applications in drug development, such as in the synthesis of prostaglandin derivatives (Gimazetdinov et al., 2019).

Biological Activity Investigations

  • Some derivatives of this compound have been investigated for biological activities. For instance, certain analogs have shown cytotoxic properties against cancer cell lines, suggesting its potential use in cancer research (Rieser et al., 1993).

Role in Asymmetric Synthesis

  • The compound plays a significant role in the field of asymmetric synthesis. Its unique structure makes it a valuable starting material for creating various stereochemically complex molecules, which are often challenging to synthesize (Meilert et al., 2004).

properties

IUPAC Name

[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-16,18-diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42O9/c1-16(33)39-23-13-25(41-18(3)35)32(7)22-12-24(40-17(2)34)30(5)20(19-10-11-37-14-19)8-9-21(30)31(22,6)28(36)26-27(32)29(23,4)15-38-26/h9-11,14,20,22-28,36H,8,12-13,15H2,1-7H3/t20-,22-,23+,24-,25-,26+,27-,28+,29+,30-,31-,32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEWWOQZFBDINP-OEVXTBOISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2C3(C(CC(C4(C3C(C(C2(C5=CCC(C15C)C6=COC=C6)C)O)OC4)C)OC(=O)C)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@H]2[C@@]3([C@@H](C[C@@H]([C@]4([C@H]3[C@@H]([C@@H]([C@@]2(C5=CC[C@@H]([C@@]15C)C6=COC=C6)C)O)OC4)C)OC(=O)C)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 154831516

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